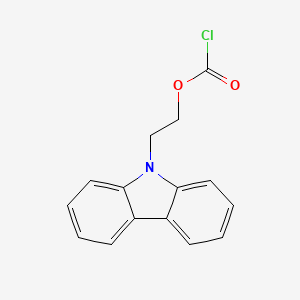
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester is a compound with significant applications in various scientific fields. It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group. This compound exhibits high charge carrier mobility and photochemical stability, making it useful in organic electronics applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)ethanol with carbonochloridic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester involves its ability to act as a charge transporting material. The carbazole group donates electrons, facilitating the movement of charge carriers through the polymer matrix. This property is crucial for its applications in electronic devices, where efficient charge transport is essential .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
- 2-(9H-Carbazol-9-yl)ethyl phosphonic acid
- 9-(2-Hydroxyethyl)carbazole acrylate
Uniqueness
Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester stands out due to its unique combination of high charge carrier mobility, photochemical stability, and thermal properties. These characteristics make it particularly suitable for use in organic electronics and optoelectronics, where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
448184-83-6 |
|---|---|
Fórmula molecular |
C15H12ClNO2 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
2-carbazol-9-ylethyl carbonochloridate |
InChI |
InChI=1S/C15H12ClNO2/c16-15(18)19-10-9-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9-10H2 |
Clave InChI |
ZQISHIVJKOSHSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


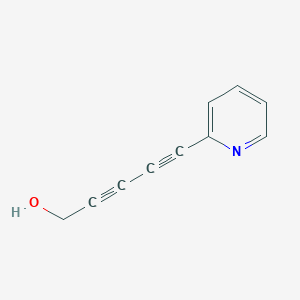
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)


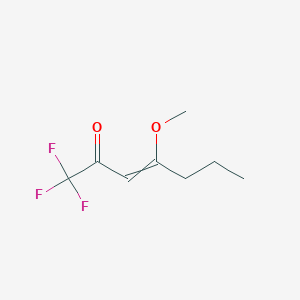
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
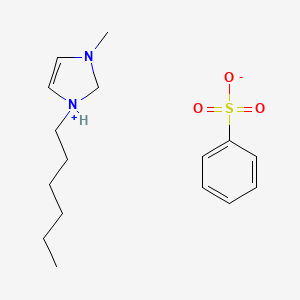
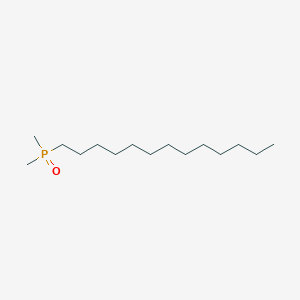

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
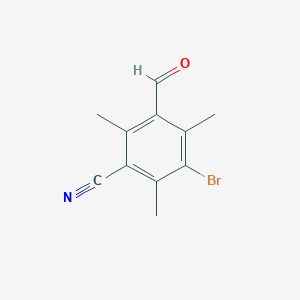
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
